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Audience: Researchers, scientists, and drug development professionals.

Introduction
ML365 is a potent and selective small molecule inhibitor with a dual mechanism of action,

targeting two-pore domain potassium (K2P) channels. Initially identified as a selective inhibitor

of the TASK1 (KCNK3) channel, further studies have revealed its inhibitory effects on the

TWIK2 (KCNK6) channel.[1][2] This dual activity makes ML365 a valuable pharmacological tool

for investigating inflammatory pathways central to the pathogenesis of many autoimmune

diseases. Its ability to modulate pro-inflammatory signaling cascades, such as the NF-κB

pathway and the NLRP3 inflammasome, provides a powerful method for dissecting the

molecular drivers of autoimmunity and exploring potential therapeutic strategies.[3][4]

Mechanism of Action
ML365 exerts its anti-inflammatory effects primarily through the inhibition of potassium efflux,

which is a critical step in various inflammatory signaling pathways.

Inhibition of the NF-κB Pathway: ML365 has been shown to suppress the lipopolysaccharide

(LPS)-induced inflammatory response.[3] It inhibits the activation and nuclear translocation

of NF-κB, a master regulator of pro-inflammatory gene expression.[3] This leads to a

significant reduction in the production and release of key inflammatory cytokines such as

Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[3][4]
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The molecule also inhibits the protein expression of upstream signaling components like Erk,

p38, and Jnk.[3]

Inhibition of the NLRP3 Inflammasome: By blocking the TWIK2 potassium channel, ML365
prevents the potassium efflux that is a critical trigger for the activation of the NLRP3

inflammasome in response to stimuli like ATP.[2][5][6] This inhibitory action prevents the

subsequent activation of caspase-1 and the maturation and release of IL-1β and IL-18,

potent pro-inflammatory cytokines implicated in numerous autoimmune and inflammatory

disorders.[2][7]
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Caption: ML365 inhibits inflammatory signaling via NF-κB and the NLRP3 inflammasome.
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Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of ML365

Target Channel Assay Type Cell Line IC50 Value Reference(s)

TASK1 (KCNK3)

Thallium Influx

Fluorescent

Assay

CHO 4 nM [1][8][9]

Automated

Electrophysiolog

y

CHO 16 nM [1][8][9]

Whole-Cell

Current

Electrophysiolog

y

Not Specified 12 ± 1 nM [8]

TASK3 (KCNK9)

Thallium Influx

Fluorescent

Assay

HEK293 0.26 ± 0.02 µM [8]

TWIK2 (KCNK6)

Whole-Cell

Voltage-Clamp

Recording

COS-7 4.07 ± 1.5 µM [2][5][6]

ML365 demonstrates over 60-fold selectivity for TASK1 over the closely related TASK3 channel

and shows minimal to no inhibition of Kir2.1, KCNQ2, and hERG channels at concentrations up

to 30 µM.[1][8]

Table 2: In Vivo Efficacy of ML365 in Inflammatory
Models
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Animal Model Dosing Regimen Key Outcomes Reference(s)

LPS-Induced

Endotoxic Shock

(Mice)

1, 10, 25 mg/kg, i.p.

Dose-dependently

ameliorated endotoxic

shock; Reduced

serum IL-1β.

[2][5][6]

Postoperative

Cognitive Impairment

(Aged Mice)

10 mg/kg, i.p.

Ameliorated cognitive

impairment; Reduced

hippocampal

expression of NLRP3,

Caspase-1, ASC, and

IL-1β.

[7]

Application Notes
ML365 serves as a critical tool for investigating inflammatory processes relevant to a wide

range of autoimmune diseases, including but not limited to:

Rheumatoid Arthritis & Gout: Where the NLRP3 inflammasome and cytokines like IL-1β are

key drivers of joint inflammation and tissue damage.

Systemic Lupus Erythematosus (SLE): The NF-κB pathway is constitutively active in lupus,

and NLRP3 activation contributes to disease pathogenesis.

Multiple Sclerosis (MS): Studies on TASK1 knockout mice suggest a role in

neuroinflammation, indicating ML365 could be used in models like Experimental

Autoimmune Encephalomyelitis (EAE) to explore the role of this channel.[8]

Inflammatory Bowel Disease (IBD): Both NF-κB and NLRP3 inflammasome pathways are

implicated in the chronic intestinal inflammation characteristic of Crohn's disease and

ulcerative colitis.

Researchers can use ML365 to:

Elucidate the specific contribution of TASK1 and TWIK2 channels to immune cell function

(e.g., T cells, macrophages, neutrophils).
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Validate these channels as potential therapeutic targets in various preclinical models of

autoimmune disease.

Assess the downstream effects of inhibiting potassium efflux on cytokine profiles, immune

cell activation, and cell death pathways.

Experimental Protocols
Protocol 1: In Vitro Inhibition of Pro-inflammatory
Cytokine Production in Macrophages
This protocol details the methodology to assess the effect of ML365 on LPS-induced cytokine

production in a macrophage cell line (e.g., RAW264.7).

Protocol 1: In Vitro Cytokine Inhibition Assay

1. Cell Seeding
Seed RAW264.7 cells

(e.g., 5x10^5 cells/mL)
in 24-well plates.

2. Pre-treatment
Incubate cells with desired
concentrations of ML365
(e.g., 1-20 µM) or vehicle

(DMSO) for 1-2 hours.

3. Stimulation
Add LPS (e.g., 1 µg/mL)

to all wells except the
negative control.

4. Incubation
Incubate for 18-24 hours

at 37°C, 5% CO2.

5. Sample Collection
Collect cell culture

supernatants for cytokine
analysis.

6. Analysis
Measure TNF-α, IL-6, etc.

by ELISA or CBA.

Click to download full resolution via product page

Caption: Workflow for assessing ML365's effect on cytokine production in macrophages.

Methodology:

Cell Culture: Culture RAW264.7 macrophage cells in DMEM supplemented with 10% FBS

and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

Seeding: Seed cells into 24-well plates at a density of 2.5x10^5 cells per well and allow them

to adhere overnight.

Pre-treatment: The following day, replace the medium with fresh medium containing various

concentrations of ML365 (e.g., 0, 1, 5, 10, 20 µM). A vehicle control (e.g., 0.1% DMSO) must
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be included. Incubate for 1-2 hours.

Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells

except for the unstimulated control group.

Incubation: Incubate the plates for 24 hours at 37°C.

Analysis:

Collect the culture supernatants and centrifuge to remove cell debris.

Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially

available ELISA kits according to the manufacturer's instructions.

(Optional) Perform a cell viability assay (e.g., MTT or LDH) on the remaining cells to

ensure ML365 is not cytotoxic at the tested concentrations.[3][10]

Protocol 2: In Vitro NLRP3 Inflammasome Activation
Assay
This protocol describes how to evaluate the inhibitory effect of ML365 on ATP-induced NLRP3

inflammasome activation in primary murine bone marrow-derived macrophages (BMDMs).
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Protocol 2: NLRP3 Inflammasome Inhibition Assay

1. Isolate & Differentiate BMDMs
Culture murine bone marrow cells

with M-CSF for 6-7 days.

2. Priming (Signal 1)
Prime BMDMs with LPS (e.g., 500 ng/mL)

for 4 hours to upregulate
NLRP3 and Pro-IL-1β.

3. ML365 Treatment
Wash cells and add fresh medium
containing ML365 (e.g., 1-10 µM)
or vehicle. Incubate for 30-60 min.

4. Activation (Signal 2)
Stimulate cells with ATP

(e.g., 5 mM) for 30-45 min.

5. Sample Collection
Collect supernatants for IL-1β analysis.

Collect cell lysates for Western blot.

6. Analysis
Measure IL-1β release by ELISA.

Analyze Caspase-1 cleavage
(p20 subunit) by Western blot.

Click to download full resolution via product page

Caption: Workflow for assessing ML365's effect on NLRP3 inflammasome activation.
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Methodology:

BMDM Preparation: Isolate bone marrow from the femurs and tibias of C57BL/6 mice.

Differentiate cells for 6-7 days in DMEM containing 10% FBS, 1% penicillin-streptomycin,

and 20 ng/mL M-CSF.

Priming: Seed differentiated BMDMs into plates. Prime the cells with 500 ng/mL LPS for 4

hours. This step upregulates the expression of NLRP3 and pro-IL-1β.

Treatment: After priming, wash the cells with PBS and replace the medium with fresh, serum-

free Opti-MEM. Add ML365 (e.g., 1, 5 µM) or vehicle control and incubate for 30-60 minutes.

[2]

Activation: Stimulate the cells with 5 mM ATP for 30-45 minutes to activate the NLRP3

inflammasome.

Analysis:

ELISA: Collect supernatants and measure mature IL-1β levels using an ELISA kit.

Western Blot: Lyse the cells and collect the supernatants. Precipitate proteins from the

supernatant (for secreted caspase-1) and run both lysates and supernatant fractions on an

SDS-PAGE gel. Probe with antibodies against the cleaved p20 subunit of Caspase-1 and

IL-1β.

Protocol 3: In Vivo Murine Model of Systemic
Inflammation
This protocol provides a framework for evaluating the therapeutic potential of ML365 in a

mouse model of LPS-induced endotoxemia, a model relevant to systemic inflammatory

responses seen in some autoimmune flares.
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Protocol 3: In Vivo Endotoxemia Model

1. Animal Acclimatization
Acclimatize C57BL/6 mice

for at least 1 week.

2. Grouping & Pre-treatment
Randomly assign mice to groups.

Administer ML365 (e.g., 10, 25 mg/kg)
or vehicle (e.g., saline with DMSO/Tween-80)

via intraperitoneal (i.p.) injection.

3. LPS Challenge
After 30-60 minutes, administer a lethal

or sub-lethal dose of LPS
(e.g., 15-20 mg/kg, i.p.).

4. Monitoring & Endpoints
Monitor survival and clinical scores

for up to 72 hours.
OR

Euthanize at an early time point
(e.g., 4-6 hours) for mechanistic studies.

5. Sample Collection
Collect blood (for serum cytokines)

and organs (e.g., lung, liver)
for histology and MPO assays.

6. Analysis
Analyze survival curves (Kaplan-Meier).
Measure serum cytokines (IL-1β, IL-6).
Assess organ injury via H&E staining.

Click to download full resolution via product page

Caption: Workflow for evaluating ML365 in a murine model of endotoxemia.
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Methodology:

Animals: Use 8-10 week old male C57BL/6 mice. Ensure all procedures are approved by an

Institutional Animal Care and Use Committee (IACUC).

Dosing Formulation: Prepare ML365 in a suitable vehicle for in vivo administration, such as

saline containing 10% DMSO, 40% PEG300, and 5% Tween-80.[1]

Pre-treatment: Administer ML365 (e.g., 10 or 25 mg/kg) or vehicle via intraperitoneal (i.p.)

injection 30-60 minutes prior to the LPS challenge.[2][5][6]

LPS Challenge: Inject mice i.p. with a lethal or sub-lethal dose of LPS (e.g., 15 mg/kg).

Endpoints & Analysis:

Survival Study: Monitor mice for survival over 48-72 hours and plot results using a Kaplan-

Meier survival curve.

Mechanistic Study: Euthanize a separate cohort of mice 4-6 hours post-LPS injection.

Collect blood via cardiac puncture to measure serum levels of IL-1β, TNF-α, and IL-6 by

ELISA.

Harvest lungs and other organs for histological analysis (H&E staining) to assess tissue

injury and inflammation.

Disclaimer: These protocols are intended as a guide. Researchers should optimize

concentrations, incubation times, and other parameters based on their specific experimental

setup and cell types.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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